molecular formula C21H29N3O5 B14624241 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine CAS No. 57061-75-3

1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine

Cat. No.: B14624241
CAS No.: 57061-75-3
M. Wt: 403.5 g/mol
InChI Key: JCHKGYODLFQDEF-AATRIKPKSA-N
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Description

1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnamoyl group, a pyrrolidinocarbonyl group, and a piperazine ring. The presence of methoxy and hydroxy groups on the cinnamoyl moiety adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine typically involves multiple steps, starting with the preparation of the cinnamoyl derivative. The cinnamoyl derivative can be synthesized through the esterification of cinnamic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then subjected to hydroxylation to introduce the hydroxy group at the 4-position.

The next step involves the coupling of the cinnamoyl derivative with a pyrrolidinocarbonylmethylpiperazine intermediate. This coupling reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological approaches, such as the use of engineered yeast strains to produce the compound. This method leverages the ability of yeast to express specific enzymes that catalyze the formation of the desired product from simpler precursors .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cinnamoyl derivatives.

Scientific Research Applications

1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The cinnamoyl moiety may also interact with cellular receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can be compared with other cinnamoyl derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which may confer distinct chemical and biological properties.

Properties

CAS No.

57061-75-3

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C21H29N3O5/c1-28-17-13-16(14-18(29-2)21(17)27)5-6-19(25)24-11-9-22(10-12-24)15-20(26)23-7-3-4-8-23/h5-6,13-14,27H,3-4,7-12,15H2,1-2H3/b6-5+

InChI Key

JCHKGYODLFQDEF-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3

Origin of Product

United States

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